molecular formula C8H9FN2O2 B161349 N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide CAS No. 137589-58-3

N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide

Cat. No. B161349
M. Wt: 184.17 g/mol
InChI Key: OLAIURQIELNYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide, commonly known as 5-AFHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of hydroxyphenylacetamide and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 5-AFHA varies depending on the application. In medicine, it is thought to work by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. In agriculture, it is thought to work by inhibiting the growth of certain weeds through the disruption of their metabolic pathways. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.

Biochemical And Physiological Effects

5-AFHA has been shown to have various biochemical and physiological effects, depending on the application. In medicine, it has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to inhibit the growth of certain weeds, which can improve crop yield. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-AFHA is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize, and the synthesis method has been optimized to produce high yields of pure 5-AFHA. However, one limitation of 5-AFHA is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. This limits its potential use in medicine and other applications where toxicity is a concern.

Future Directions

There are several future directions for the study of 5-AFHA. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other cognitive disorders. In agriculture, further studies are needed to determine its potential as a herbicide and growth regulator for crops. In materials science, further studies are needed to explore the properties of MOFs synthesized using 5-AFHA as a precursor, and their potential applications in various fields.

Synthesis Methods

The synthesis of 5-AFHA involves the reaction of 5-amino-4-fluoro-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 5-AFHA. This synthesis method has been optimized to produce high yields of 5-AFHA with good purity.

Scientific Research Applications

5-AFHA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In agriculture, 5-AFHA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. It has also been studied for its potential use as a growth regulator for crops, as it has been shown to promote root growth and increase crop yield.
In materials science, 5-AFHA has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis.

properties

CAS RN

137589-58-3

Product Name

N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

N-(5-amino-4-fluoro-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9FN2O2/c1-4(12)11-7-3-6(10)5(9)2-8(7)13/h2-3,13H,10H2,1H3,(H,11,12)

InChI Key

OLAIURQIELNYCH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C(=C1)N)F)O

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)N)F)O

synonyms

Acetamide, N-(5-amino-4-fluoro-2-hydroxyphenyl)-

Origin of Product

United States

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